1-{2-[(4-Ethoxyphenyl)amino]-4-methylpyrimidin-5-yl}ethanone
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Overview
Description
1-{2-[(4-Ethoxyphenyl)amino]-4-methylpyrimidin-5-yl}ethanone is an organic compound with a complex structure that includes a pyrimidine ring substituted with an ethoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Ethoxyphenyl)amino]-4-methylpyrimidin-5-yl}ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with 2-chloro-4-methylpyrimidine under basic conditions, followed by acetylation of the resulting intermediate. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as copper powder .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-Ethoxyphenyl)amino]-4-methylpyrimidin-5-yl}ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{2-[(4-Ethoxyphenyl)amino]-4-methylpyrimidin-5-yl}ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Ethoxyphenyl)amino]-4-methylpyrimidin-5-yl}ethanone involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The ethoxyphenyl group can enhance its binding affinity to target proteins, while the pyrimidine ring can facilitate interactions with nucleic acids or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- Thiophene derivatives
Uniqueness
1-{2-[(4-Ethoxyphenyl)amino]-4-methylpyrimidin-5-yl}ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the pyrimidine ring differentiates it from other similar compounds, potentially offering unique interactions and applications .
Properties
Molecular Formula |
C15H17N3O2 |
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Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[2-(4-ethoxyanilino)-4-methylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-13-7-5-12(6-8-13)18-15-16-9-14(11(3)19)10(2)17-15/h5-9H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
DIHYFXOZDVNUNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)C)C(=O)C |
Origin of Product |
United States |
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